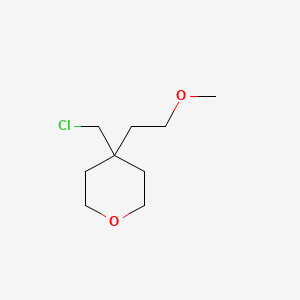
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a chloromethyl group and a methoxyethyl group attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiol compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts; reactions are conducted under anhydrous conditions or in the presence of inert gases.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)tetrahydro-2h-pyran: Lacks the methoxyethyl group, leading to different chemical reactivity and applications.
4-(Methoxyethyl)tetrahydro-2h-pyran: Lacks the chloromethyl group, resulting in different substitution and reaction patterns.
4-(Hydroxymethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-(chloromethyl)-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C9H17ClO2/c1-11-5-2-9(8-10)3-6-12-7-4-9/h2-8H2,1H3 |
InChI Key |
XRKULPTTZWQWIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCOCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


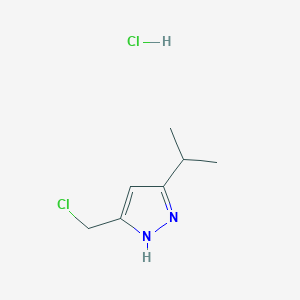
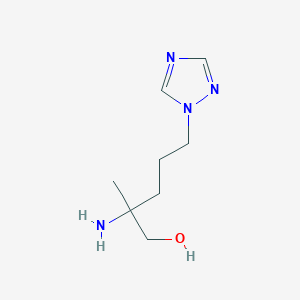
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)

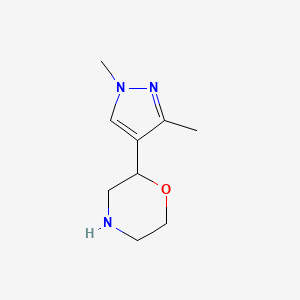
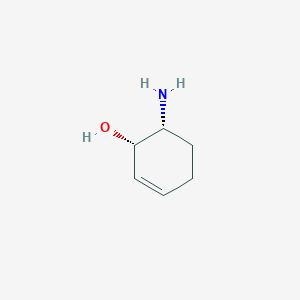
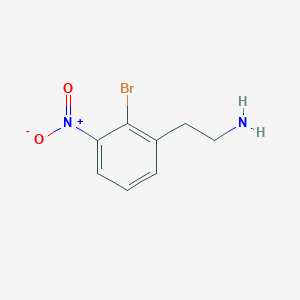
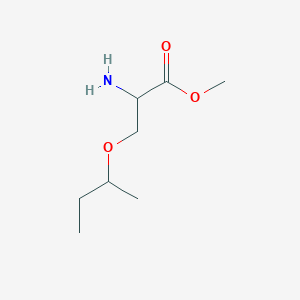
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
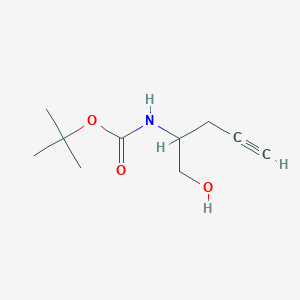
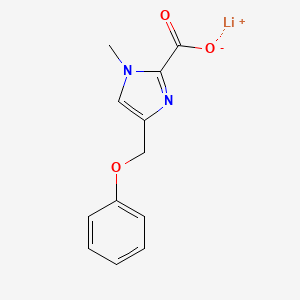
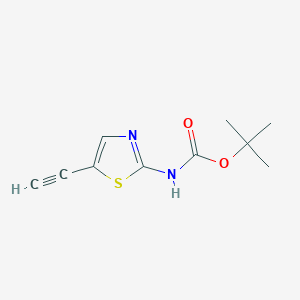
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
